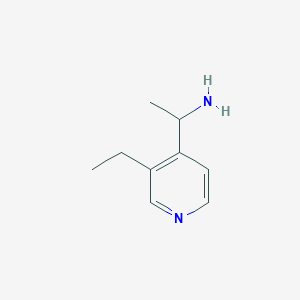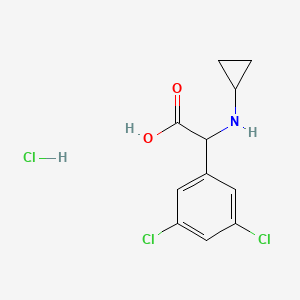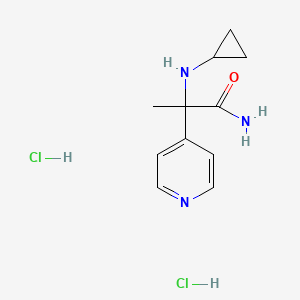
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
Overview
Description
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, also known as 2-(CPAP) dihydrochloride, is an organic compound with a wide range of applications in scientific research and biotechnology. It is a cyclopropyl derivative of pyridine, and is a colorless, crystalline solid that is soluble in water, alcohol, and chloroform. 2-(CPAP) dihydrochloride is used in various laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in drug discovery and development, as a reagent in organic synthesis, and as a ligand for various metals.
Scientific Research Applications
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share a core structural similarity to 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, has demonstrated significant anticonvulsant properties. These compounds have shown broad spectra of activity in preclinical seizure models, suggesting their potential utility as antiepileptic agents (Kamiński et al., 2015).
Antinociceptive Activity
Compounds with structural features similar to 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride have been studied for their antinociceptive (pain-relieving) effects. For instance, certain 3(2H)‐Pyridazinone derivatives have demonstrated more potent antinociceptive activity than aspirin in animal models, highlighting their potential for pain management applications (Doğruer et al., 2000).
Metabolic Regulation
Research into compounds like 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate, which shares functional groups with 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, has shown effectiveness in reducing fasting blood glucose levels in various animal models. This indicates potential applications in the treatment of diabetes and metabolic disorders (Kameda et al., 1982).
Immunomodulating Activity
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are chemically related to the compound , have revealed their capability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This suggests potential applications in immunomodulation and the treatment of infectious diseases (Doria et al., 1991).
properties
IUPAC Name |
2-(cyclopropylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8;;/h4-7,9,14H,2-3H2,1H3,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANSQVVSGIGKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)N)NC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
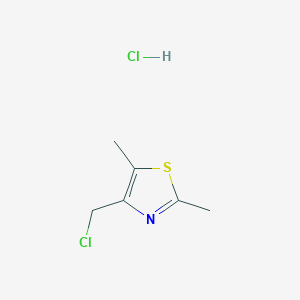

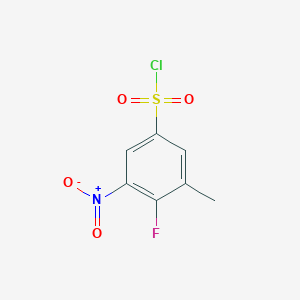
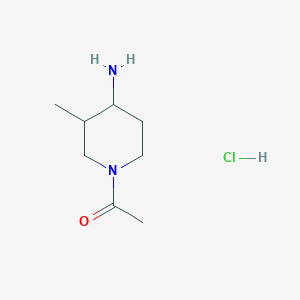
amine hydrochloride](/img/structure/B1376555.png)


